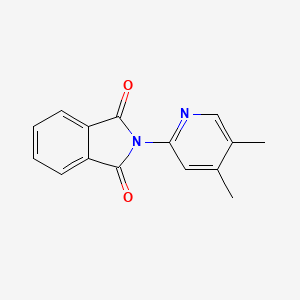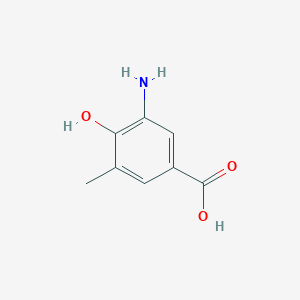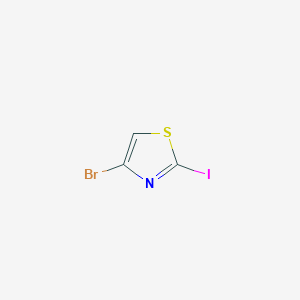
4-Bromo-2-iodothiazole
Overview
Description
4-Bromo-2-iodothiazole is a chemical compound with the molecular formula C3HBrINS . It is used in various chemical reactions and has significant importance in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized through direct lithiation with strong bases . The regiochemistry of lithiation reactions of thiazole depends on the acidity of thiazole protons .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring with bromine and iodine substituents . The molecular weight of this compound is 289.92 .Chemical Reactions Analysis
This compound participates in various chemical reactions. For example, it can undergo bromine-lithium exchange to give 4-bromo-2-thiazolyl lithium, which can then react with acetone to provide a tertiary alcohol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
1. Metabolic Pathways and Toxicity Studies
- Study of Metabolites and Toxicity: Research on 4-Bromo-2,5-dimethoxyphenethylamine, a related compound, highlights its metabolic pathways and potential toxic effects in various species, including humans (Carmo et al., 2005).
2. Synthesis and Chemical Modification
- Introduction of Substituents: A study demonstrated the lithiation of 4-bromo derivatives, including applications in synthesizing marine alkaloids (Ohta et al., 1994).
- Palladium-Catalyzed Reactions: Research on 4-bromo-and 5-bromothiazoles explored their reactions with terminal acetylenes and olefins, highlighting the versatility of these compounds in synthesis (Sakamoto et al., 1987).
3. Antitumor and Antimicrobial Applications
- Antitumor Agents: The development of antitumor agents, such as 2-(4-aminophenyl)benzothiazoles, showed the importance of bromo and iodo substituents for in vitro antitumor activity (Bradshaw et al., 2001).
- Antimicrobial Activity: Synthesis and evaluation of bromothiazole derivatives revealed their potential as antimicrobial agents, especially against cancer cell lines (Vale et al., 2017).
4. Environmental and Agricultural Research
- Fungicidal Activity: Bromothiazole compounds have been investigated for their fungicidal properties, indicating their potential use in agriculture (Tripathy et al., 1973).
Safety and Hazards
4-Bromo-2-iodothiazole is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Future Directions
Thiazoles, including 4-Bromo-2-iodothiazole, are important heterocyclic compounds that are ubiquitous in biologically active natural products and pharmaceutically important compounds . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methodologies .
Relevant Papers Several papers have been published on this compound. These include studies on its synthesis, antimicrobial potential, and computational studies of its crystalline structure . Other papers have discussed the biological importance of recently developed 2,4-disubstituted thiazole derivatives .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-2-iodothiazole, are known to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The compound’s molecular weight of 28992 suggests it may have suitable properties for bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C, suggesting that temperature can affect its stability . Furthermore, it is known to harm public health and the environment by destroying ozone in the upper atmosphere .
properties
IUPAC Name |
4-bromo-2-iodo-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-2-1-7-3(5)6-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDQASLYMLPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






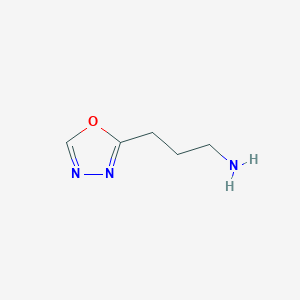
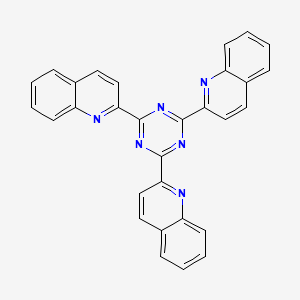
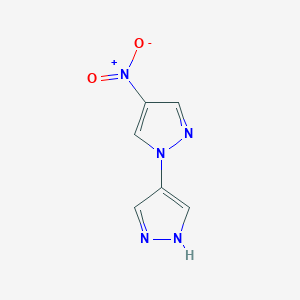

![Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3211034.png)

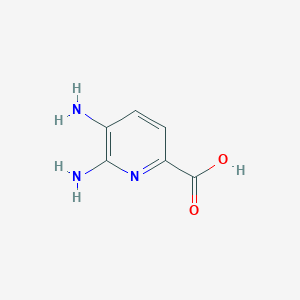
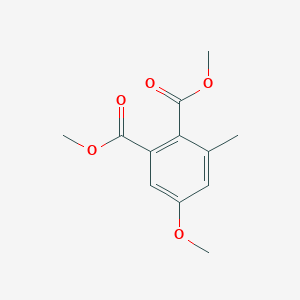
![Thiazolo[5,4-c]pyridine, 2-hydrazinyl-](/img/structure/B3211082.png)
